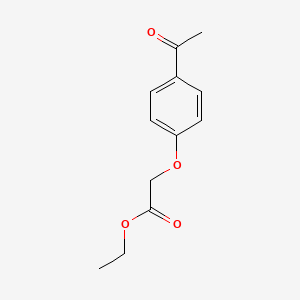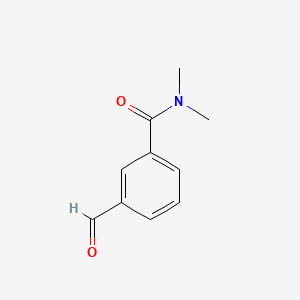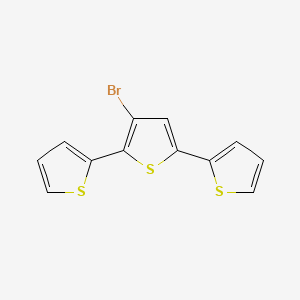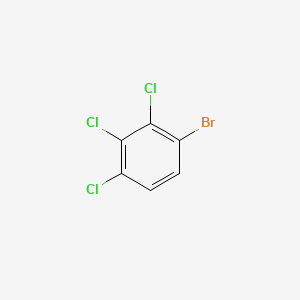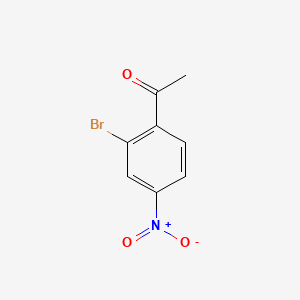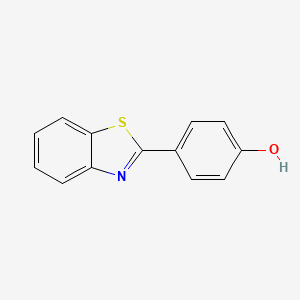
4-(1,3-苯并噻唑-2-基)酚
概述
描述
4-(1,3-Benzothiazol-2-yl)phenol, or 4-BT, is an important chemical compound that has a wide variety of applications in the scientific and industrial fields. It is a white crystalline solid with a melting point of 74-76°C and a molecular weight of 211.2 g/mol. 4-BT has been extensively studied for its potential use as a synthetic intermediate for pharmaceuticals, agrochemicals, and other organic compounds. It also has numerous applications in the fields of organic chemistry, biochemistry, and pharmacology.
科学研究应用
荧光探针和生物成像
4-(1,3-苯并噻唑-2-基)酚及其衍生物被用于开发荧光探针。这些化合物已被证明在区分和生物成像活细胞中的金属离子如Hg2+和Cu2+方面非常有效。它们表现出独特的荧光响应,如比色荧光响应和荧光猝灭行为,能够以高灵敏度和选择性检测这些金属离子(Gu et al., 2017)。
激发态分子内质子转移(ESIPT)
合成各种4-(1,3-苯并噻唑-2-基)酚衍生物已经引发对它们的光物理性质的探索,特别是激发态分子内质子转移(ESIPT)现象。这些化合物表现出独特的吸收-发射特性,受溶剂极性等因素的影响,并显示出单一吸收和双重发射的特征(Padalkar et al., 2011)。
溶剂致色性行为和荧光
研究了苯并咪唑/苯并噻唑基偶氮亚甲基的溶剂致色性行为和荧光性质,显示出大的斯托克斯位移和聚集态下的发射。这些分子对特定金属离子如Al3+和Zn2+敏感,展示了它们作为荧光传感器的潜力(Suman et al., 2019)。
合成和抗菌活性
合成了4-(1,3-苯并噻唑-2-基)酚衍生物并评估了它们的抗菌活性。这些化合物对各种细菌和真菌菌株都表现出有效性,使它们成为一类潜在的抗菌剂(Padalkar et al., 2016)。
水解和光解在抗肿瘤活性中的作用
对4-乙酰氧基-4-(苯并噻唑-2-基)-2,5-环己二烯-1-酮的研究,这是4-(1,3-苯并噻唑-2-基)酚的衍生物,揭示了其显著的抗肿瘤活性。该化合物经历水解和光解,产生具有潜在治疗意义的中间体,对人类乳腺、结肠和肾癌细胞系具有潜在疗效(Wang et al., 2009)。
有机化学中的合成和表征
合成和表征了新型噻吩-苯并噻唑衍生物化合物,包括4-(1,3-苯并噻唑-2-基)酚衍生物,展示了在有机化学中开发具有独特电子和吸收行为的新材料的潜力(Ermiş & Durmuş, 2020)。
全彩色发射ESIPT荧光团
4-(1,3-苯并噻唑-2-基)酚衍生物已被用于开发全彩色发射ESIPT荧光团。这些荧光团在特定条件下,如酸识别或温度变化时,表现出显著的颜色变化,突显了它们在基于荧光的应用中的潜力(Tsuchiya et al., 2018)。
抗真菌活性研究
苯并噻唑基取代的腙希夫碱,包括4-(1,3-苯并噻唑-2-基)酚的衍生物,已被合成并用于研究其抗真菌活性。这些化合物显示出治疗由卡氏白念珠菌等生物引起的感染的潜力(Kale et al., 2020)。
作用机制
Target of Action
The primary target of 4-(1,3-Benzothiazol-2-yl)phenol is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound acts as a potent inhibitor against this target, contributing to its anti-tubercular activity .
Mode of Action
4-(1,3-Benzothiazol-2-yl)phenol interacts with its target DprE1 through a series of molecular interactions. The compound’s benzothiazole moiety forms a stable complex with the enzyme, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of the bacteria .
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in M. tuberculosis. The cell wall of this bacterium is crucial for its survival and pathogenicity. By inhibiting DprE1, 4-(1,3-Benzothiazol-2-yl)phenol disrupts the formation of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
The compound’s molecular weight (22728 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The result of the action of 4-(1,3-Benzothiazol-2-yl)phenol is the inhibition of the growth of M. tuberculosis. By inhibiting the function of DprE1, the compound disrupts the cell wall biosynthesis, leading to the death of the bacteria . This makes 4-(1,3-Benzothiazol-2-yl)phenol a potential candidate for the development of new anti-tubercular drugs .
未来方向
The future directions for research on “4-(1,3-Benzothiazol-2-yl)phenol” and other benzothiazole derivatives could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to better understand their synthesis, chemical reactions, and mechanisms of action .
生化分析
Biochemical Properties
4-(1,3-Benzothiazol-2-yl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis . Additionally, 4-(1,3-Benzothiazol-2-yl)phenol interacts with DNA gyrase, an enzyme critical for DNA replication . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of 4-(1,3-Benzothiazol-2-yl)phenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(1,3-Benzothiazol-2-yl)phenol has been found to induce apoptosis in cancer cells by activating the p53 signaling pathway . This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in programmed cell death. Furthermore, the compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 4-(1,3-Benzothiazol-2-yl)phenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing its reaction . This inhibition disrupts the synthesis of tetrahydrofolate, thereby affecting DNA synthesis and cell proliferation. Additionally, 4-(1,3-Benzothiazol-2-yl)phenol can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
The effects of 4-(1,3-Benzothiazol-2-yl)phenol change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that 4-(1,3-Benzothiazol-2-yl)phenol can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(1,3-Benzothiazol-2-yl)phenol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antimicrobial and anticancer activities . At high doses, 4-(1,3-Benzothiazol-2-yl)phenol can cause toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
4-(1,3-Benzothiazol-2-yl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . These interactions highlight the compound’s potential to influence various metabolic processes and its relevance in metabolic studies.
Transport and Distribution
The transport and distribution of 4-(1,3-Benzothiazol-2-yl)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 4-(1,3-Benzothiazol-2-yl)phenol can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(1,3-Benzothiazol-2-yl)phenol is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 4-(1,3-Benzothiazol-2-yl)phenol can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.
属性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMDLCWSMSFWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978211 | |
| Record name | 4-(1,3-Benzothiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6265-55-0 | |
| Record name | 2-(4-Hydroxyphenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(2-benzothiazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6265-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,3-Benzothiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 4-(1,3-Benzothiazol-2-yl)phenol into a calix[4]arene framework affect its fluorescence properties and contribute to sodium ion sensing?
A1: In the study by Kim et al. [], 4-(1,3-Benzothiazol-2-yl)phenol was conjugated to a calix[4]arene triester monoacid chloride to create a novel fluoroionophore (compound 4). This compound exhibited fluorescence quenching in the presence of sodium ions (Na+). While the exact mechanism wasn't fully elucidated in the paper, it's likely that the binding of Na+ to the calix[4]arene cavity alters the electronic environment around the 4-(1,3-Benzothiazol-2-yl)phenol fluorophore. This interaction could lead to changes in energy transfer pathways, resulting in the observed fluorescence quenching. Further investigation into the binding mode and photophysical properties would be needed to fully understand the sensing mechanism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

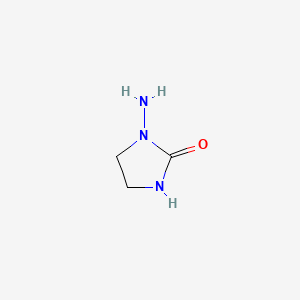
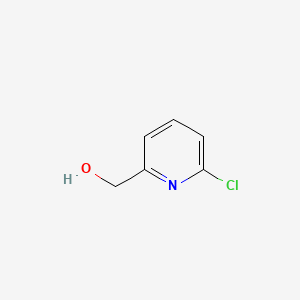

![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)


